2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic benzothiazole acetamide derivative characterized by a 6-ethoxy-substituted benzothiazole core and a 2,5-dioxopyrrolidinyl acetamide side chain. The 1,3-benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including kinase inhibition and receptor modulation . The dioxopyrrolidinyl group may enhance metabolic stability or influence binding interactions, as seen in analogous compounds targeting enzymes like casein kinase 1δ (CK-1δ) .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-2-22-9-3-4-10-11(7-9)23-15(16-10)17-12(19)8-18-13(20)5-6-14(18)21/h3-4,7H,2,5-6,8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZAGOOYVCPQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-(4,5-Dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS: 868230-95-9): Structural Difference: Dichloro substituents at positions 4 and 5 on the benzothiazole ring. This compound’s activity remains uncharacterized but may differ in solubility and target affinity compared to the 6-ethoxy analog .
- N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide: Structural Difference: Adamantane group replaces dioxopyrrolidinyl, and methoxy replaces ethoxy. Impact: Adamantane’s bulkiness may hinder binding to certain receptors (e.g., cannabinoid receptors CB1/CB2), as seen in related adamantane-triazine derivatives with moderate CB2 affinity (Ki ~100 nM) . Methoxy’s smaller size vs. ethoxy could reduce steric hindrance but lower lipophilicity.
Functional Group Modifications on the Acetamide Side Chain
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) :
- Structural Difference : Trifluoromethyl and trimethoxyphenyl groups replace ethoxy and dioxopyrrolidinyl.
- Biological Activity : Exhibits high CK-1δ inhibition (pIC50 = 7.8). Computational docking (GlideXP score: −3.78 kcal/mol) suggests stronger binding than dioxopyrrolidinyl analogs, possibly due to trimethoxyphenyl’s π-π stacking interactions .
- 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS: 895428-47-4): Structural Difference: Pyridinylmethyl group introduces a basic nitrogen and additional aromaticity. Impact: The pyridine moiety may improve blood-brain barrier penetration, relevant for neuroprotective agents.
Physicochemical and Pharmacokinetic Properties
- Dioxopyrrolidinyl’s polar carbonyl groups may counterbalance lipophilicity, improving metabolic stability .
- Synthetic Accessibility: Compounds with ethoxy/trifluoromethyl substituents require specialized reagents (e.g., trifluoromethylation agents), whereas dioxopyrrolidinyl derivatives are synthesized via amide coupling with pyrrolidinone precursors .
Receptor Binding and Enzyme Inhibition
- Cannabinoid Receptor Affinity: Adamantane-containing analogs (e.g., N-(Adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine) show moderate CB2 binding (Ki = 98 nM) but low CB1 selectivity . The target compound’s dioxopyrrolidinyl group may alter receptor interactions, though direct data is lacking.
- CK-1δ Inhibition : The BTA analog’s high activity (pIC50 = 7.8) highlights the importance of aryl substituents. Dioxopyrrolidinyl derivatives may exhibit weaker inhibition due to reduced aromatic stacking .
Computational Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
